molecular formula C14H17Cl2NO2 B1659944 2-piperidin-1-ylethyl 2,4-dichlorobenzoate CAS No. 6955-20-0

2-piperidin-1-ylethyl 2,4-dichlorobenzoate

Katalognummer: B1659944
CAS-Nummer: 6955-20-0
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: ZETYXPLBAIGRQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-piperidin-1-ylethyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of 2,4-dichlorobenzoic acid and piperidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-piperidin-1-ylethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-piperidin-1-ylethyl 2,4-dichlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers may use this compound to study its biological activity and potential as a drug candidate.

Wirkmechanismus

The mechanism of action of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The piperidine moiety can enhance the compound’s ability to cross biological membranes, while the dichlorobenzoic acid part may contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: This compound shares structural similarities with 2-piperidin-1-ylethyl 2,4-dichlorobenzoate but differs in the substitution pattern on the benzene ring.

    2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Another related compound with a piperidine moiety attached to a benzoic acid derivative.

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity

Eigenschaften

CAS-Nummer

6955-20-0

Molekularformel

C14H17Cl2NO2

Molekulargewicht

302.2 g/mol

IUPAC-Name

2-piperidin-1-ylethyl 2,4-dichlorobenzoate

InChI

InChI=1S/C14H17Cl2NO2/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2

InChI-Schlüssel

ZETYXPLBAIGRQV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.